Flubendazole oxime is a chemical compound derived from flubendazole, which is a benzimidazole derivative primarily used as an anthelmintic agent. The oxime modification enhances its chemical properties and potential biological activities, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Flubendazole oxime is synthesized from flubendazole through a reaction with hydroxylamine hydrochloride. This process can be performed under controlled conditions to ensure high yield and purity, often involving the use of bases such as sodium acetate to facilitate the reaction.
Flubendazole oxime falls under the category of oxime derivatives, which are characterized by the presence of the functional group R1R2C=NOH. It is classified as a pharmaceutical compound with potential applications in treating parasitic infections and cancer due to its ability to inhibit tubulin polymerization.
The synthesis of flubendazole oxime typically involves the following steps:
Flubendazole oxime has a molecular formula that reflects its structure as an oxime derivative of flubendazole. The structural representation includes a benzimidazole core modified with an oxime group.
Flubendazole oxime can participate in various chemical reactions:
Flubendazole oxime exerts its biological effects primarily through its interaction with tubulin.
Research indicates that flubendazole oxime may induce mitotic catastrophe in cancer cells, leading to cell death through mechanisms similar to those observed with other benzimidazole derivatives like mebendazole and albendazole .
Flubendazole oxime has several notable applications:
Flubendazole oxime (C₁₆H₁₃FN₄O₃; CID 9576818) represents a structurally modified derivative of the anthelmintic agent flubendazole, distinguished by the oxime functionalization at the carbonyl position [1] [3]. This modification replaces the ketone group (C=O) with a hydroxyimino moiety (C=N-OH), fundamentally altering the molecule's electronic distribution and spatial configuration. The compound's IUPAC nomenclature is 5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid (E)-methyloxime, reflecting its benzimidazole core with fluorophenyl and carbamate-oxime substituents [1].
Spectroscopic characterization reveals critical structural fingerprints: infrared spectroscopy confirms the oxime formation through the disappearance of the carbonyl stretch (~1640 cm⁻¹) and emergence of characteristic N-OH and C=N vibrations at 3200-3400 cm⁻¹ and 1600-1650 cm⁻¹, respectively [3] [9]. Nuclear magnetic resonance (¹H-NMR) displays diagnostic peaks including the oxime proton at δ 8.5-9.0 ppm and the carbamate methoxy singlet at δ 3.7 ppm, while ¹³C-NMR shows the oxime carbon resonance at δ 150-155 ppm [9]. Mass spectrometry provides confirmation via the molecular ion peak at m/z 316.1 [M+H]⁺, consistent with the molecular formula [9].
The synthetic route to flubendazole oxime follows classical oxime formation protocols, involving condensation of flubendazole with hydroxylamine hydrochloride under basic conditions (Figure 1) [3] [10]. This reaction typically proceeds in ethanol or methanol at 60-80°C, yielding predominantly the E-isomer due to thermodynamic stability. Crystallization from acetonitrile or ethanol affords analytically pure material suitable for pharmaceutical investigation [10].
Table 1: Comparative Molecular Properties of Flubendazole and Flubendazole Oxime
Property | Flubendazole | Flubendazole Oxime |
---|---|---|
Molecular Formula | C₁₆H₁₂FN₃O₃ | C₁₆H₁₃FN₄O₃ |
Molecular Weight (g/mol) | 313.29 | 316.31 |
Key Functional Groups | Ketone, carbamate | Oxime, carbamate |
Characteristic IR (cm⁻¹) | 1640 (C=O) | 3200 (N-OH), 1610 (C=N) |
Solubility (Water) | Negligible | Moderate improvement |
Bioavailability | Low (<10%) | Enhanced (preclinical) |
Flubendazole's initial development by Janssen Pharmaceuticals in the 1970s targeted gastrointestinal nematodes in veterinary and human medicine, receiving approval in 1980 [2] [8]. The discovery of its unexpected macrofilaricidal activity emerged from World Health Organization (WHO)-sponsored studies in the 1970s, where parenteral administration demonstrated near-complete eradication of adult Onchocerca volvulus in human trials [2]. However, this formulation caused injection-site abscesses, halting clinical development despite impressive efficacy [2] [8].
The modern repurposing initiative began in 2011 when the Drugs for Neglected Diseases Initiative (DNDi), funded by the Bill & Melinda Gates Foundation, prioritized flubendazole as a candidate for human filarial diseases [8]. This program aimed to overcome the bioavailability barrier through innovative formulations. Abbott Laboratories (later AbbVie) developed an amorphous solid dispersion that dramatically enhanced oral absorption, enabling preclinical proof-of-concept studies in murine filariasis models [2]. By 2012, Janssen Research & Development assumed responsibility, creating a high-concentration formulation that facilitated comprehensive safety, pharmacokinetic, and efficacy studies [2] [8].
Key scientific insights driving this resurgence included:
The research timeline illustrates this evolution:
graph LRA[1980 - Flubendazole Approved] --> B[1983 - Human Macrofilaricidal Trial]B --> C[2011 - DNDi Reformulation Program]C --> D[2012 - Janssen Reformulation]D --> E[2014 - Preclinical Completion]
Flubendazole oxime belongs to the benzimidazole carbamate pharmacophore, characterized by a bicyclic benzimidazole core linked to a carbamate group at the 2-position [6] [10]. This class inhibits nematode β-tubulin polymerization, disrupting microtubule-dependent processes like nutrient absorption and egg production [4] [5]. Flubendazole oxime maintains the core pharmacophore (benzimidazole-carbamate linkage) essential for tubulin binding, while the oxime modification modulates electronic properties and metabolic susceptibility [3] [4].
Comparative physicochemical properties reveal significant advantages over parent flubendazole:
Table 2: Comparative Analysis of Key Benzimidazole Carbamates
Compound | Molecular Weight | Key Substituent | Metabolic Vulnerability | Spectrum Enhancement |
---|---|---|---|---|
Albendazole | 265.34 | Propylthio | Sulfoxidation | Broad-spectrum |
Mebendazole | 295.29 | Benzoyl | Reduction | Soil-transmitted helminths |
Flubendazole | 313.29 | Fluorobenzoyl | Carbonyl reduction | Macrofilaricidal activity |
Flubendazole Oxime | 316.31 | Fluorobenzoyl oxime | CRE-resistant | Improved bioavailability |
The mechanistic differentiation lies in its interaction with drug-metabolizing enzymes in helminths. Parasitic nematodes like Haemonchus contortus express carbonyl-reducing enzymes (CREs) that convert flubendazole to pharmacologically inactive reduced flubendazole (FLU-R) [4]. Drug-resistant strains exhibit elevated CRE activity, accelerating this deactivation pathway. Flubendazole oxime evades this resistance mechanism by replacing the metabolically vulnerable ketone with the stable oxime group, thereby maintaining intracellular concentrations within target parasites [4]. This metabolic stability represents a significant pharmacological advantage in benzimidazole-resistant helminth strains [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7